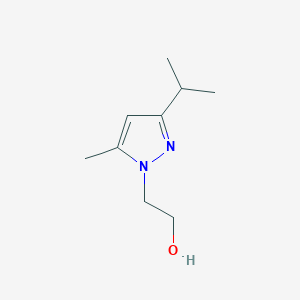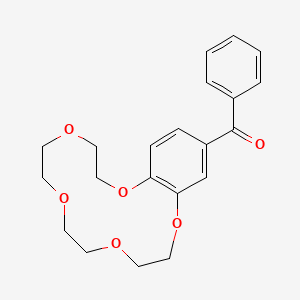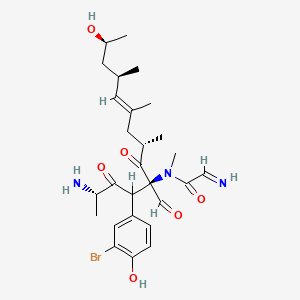![molecular formula C26H38Br2O2 B14138595 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is a brominated naphthalene derivative with the molecular formula C26H38Br2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene typically involves the bromination of naphthalene derivatives followed by etherification. One common method includes the bromination of 3,6-dihydroxynaphthalene with bromine in the presence of a suitable solvent, followed by the reaction with 2-ethylhexanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Kumada Polymerization: Nickel catalysts and Grignard reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthalene derivatives, while Kumada polymerization can produce naphthalene-based polymers .
Aplicaciones Científicas De Investigación
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of brominated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene involves its interaction with molecular targets through its bromine atoms and ether groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene is unique due to its specific substitution pattern and the presence of two 2-ethylhexyl ether groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C26H38Br2O2 |
|---|---|
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
2,7-dibromo-3,6-bis(2-ethylhexoxy)naphthalene |
InChI |
InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-15-22-16-26(24(28)14-21(22)13-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clave InChI |
GQMOJIBUWJLPDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC2=CC(=C(C=C2C=C1Br)Br)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


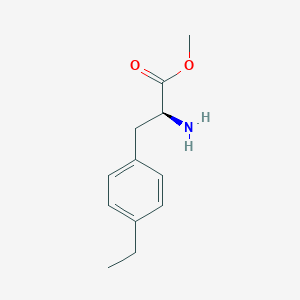
![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
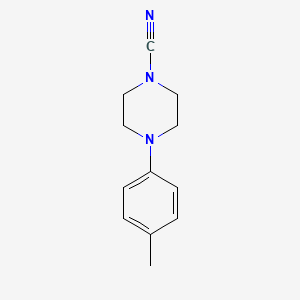

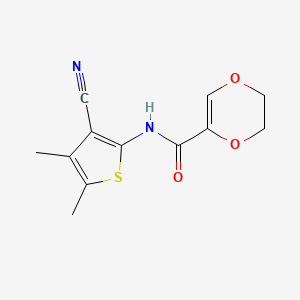
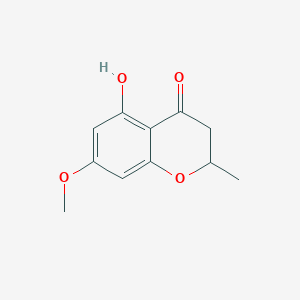
![Propan-2-yl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methylacryloyl)amino]thiophene-3-carboxylate](/img/structure/B14138551.png)
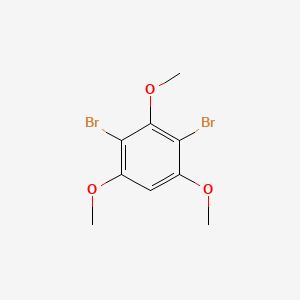
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)


